molecular formula C8H9NO B093265 Phenylacetamide CAS No. 103-81-1

Phenylacetamide

Cat. No. B093265
CAS RN: 103-81-1
M. Wt: 135.16 g/mol
InChI Key: LSBDFXRDZJMBSC-UHFFFAOYSA-N
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Description

Phenylacetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals, natural products, and other organic compounds. It is characterized by the presence of an amide functional group attached to a phenyl ring. The compound has been extensively studied for its potential applications in medicine, particularly as a sodium-channel blocker, antibacterial agent, and sigma receptor ligand .

Synthesis Analysis

The synthesis of phenylacetamide derivatives can be achieved through various methods. One approach involves the coupling of appropriately substituted phenylacetic acid derivatives with amines, such as 3-[1-(2,6-dimethyl)piperidinyl]-propanamine, using standard amide formation techniques . Another method includes the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, which allows for the introduction of steric hindrance that is challenging to achieve with palladium-catalyzed aminocarbonylation . Additionally, microwave-assisted synthesis has been employed to condense N-acylisatin or N-propionylisatin with aniline derivatives to produce phenylacetamide analogs .

Molecular Structure Analysis

The molecular structure of phenylacetamide derivatives has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and HRMS. X-ray single-crystal diffraction has also been used to confirm the structure of certain derivatives . The configuration of unsymmetrically N-methyl-N-substituted phenylacetamides has been studied, revealing the presence of conformational isomers due to restricted rotation around the amide bond .

Chemical Reactions Analysis

Phenylacetamides can undergo a variety of chemical reactions. For instance, oxidative C-H homodimerization of phenylacetamides can afford biaryls, with the reaction being most effective for electron-rich substrates . Additionally, an intramolecular interaction between the NH and phenyl groups in N-methylphenylacetamide has been observed, which affects the molecular conformation and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetamide derivatives vary depending on the substituents on the phenyl ring. Halogenated aromatic rings in diphenylacetic acid derivatives have shown potent activity in assays related to sodium-channel blocking, while alkoxy and alkyl substitutions did not significantly affect activity . The introduction of a thiazole moiety into the amide scaffold has resulted in compounds with promising antibacterial activities and nematicidal activity against Meloidogyne incognita . The binding properties of phenylacetamide derivatives to sigma receptors have been influenced by substitutions on the aromatic ring, with certain substitutions leading to high selectivity for sigma1 receptors .

Scientific Research Applications

1. Corrosion Inhibition

  • Application : Phenylacetamide derivatives are used as corrosion inhibitors for copper. They form a film or passive layer that reduces direct contact between the copper surface and corrosive media .
  • Methods : The corrosion inhibition performance of Phenylacetamide is predicted using density functional theory (DFT) and molecular dynamics simulations. Quantum chemical calculations are used to determine critical parameters .
  • Results : The theoretical data obtained by the DFT method showed excellent agreement with the results of molecular dynamics simulations .

2. Analgesic and Antipyretic Drug

  • Application : Phenylacetamide was introduced as an analgesic and antipyretic drug into medical practice in 1886 . It has been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities .
  • Methods : Phenylacetamide is introduced into the body to alleviate pain and reduce fever .
  • Results : It has been found to be effective in treating a variety of conditions ranging from headache, discomfort and fever associated with the common cold, and muscular pains and aches .

3. Stabilizing Cellulose Ester Varnishes

  • Application : Phenylacetamide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes .
  • Methods : It is added to the varnish during the manufacturing process to prevent decomposition and improve stability .
  • Results : The addition of Phenylacetamide improves the stability and longevity of cellulose ester varnishes .

4. Rubber Accelerator Synthesis

  • Application : Phenylacetamide is used in the intermediation in rubber accelerator synthesis .
  • Methods : It is used as an intermediate in the chemical reactions involved in the synthesis of rubber accelerators .
  • Results : The use of Phenylacetamide improves the efficiency of the synthesis process and the quality of the resulting rubber accelerators .

5. Dyes and Dye Intermediate Synthesis

  • Application : Phenylacetamide is used in the synthesis of dyes and dye intermediates .
  • Methods : It is used as an intermediate in the chemical reactions involved in the synthesis of dyes and dye intermediates .
  • Results : The use of Phenylacetamide improves the efficiency of the synthesis process and the quality of the resulting dyes and dye intermediates .

6. Camphor Synthesis

  • Application : Phenylacetamide is used in camphor synthesis .
  • Methods : It is used as an intermediate in the chemical reactions involved in the synthesis of camphor .
  • Results : The use of Phenylacetamide improves the efficiency of the synthesis process and the quality of the resulting camphor .

7. Inhibitor of Hydrogen Peroxide Decomposition

  • Application : Phenylacetamide is used as an inhibitor of hydrogen peroxide decomposition .
  • Methods : It is added to the hydrogen peroxide solution to prevent its decomposition .
  • Results : The addition of Phenylacetamide improves the stability of hydrogen peroxide solutions .

8. Production of 4-Acetamidobenzenesulfonyl Chloride

  • Application : Phenylacetamide is used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs .
  • Methods : It is used as an intermediate in the chemical reactions involved in the synthesis of 4-acetamidobenzenesulfonyl chloride .
  • Results : The use of Phenylacetamide improves the efficiency of the synthesis process and the quality of the resulting 4-acetamidobenzenesulfonyl chloride .

9. Experimental Photographic Developers

  • Application : In the 19th century, Phenylacetamide was one of a large number of compounds used as experimental photographic developers .
  • Methods : It is used in the development process of photographic films .
  • Results : The use of Phenylacetamide improves the quality of the developed photographs .

10. Corrosion Inhibitors for Copper

  • Application : N-phenylacetamide (PAA), N- (4-hydroxyphenyl) acetamide (HPAA), N- (4-methoxyphenyl) acetamide (MPAA), and N- (4-bromophenyl) acetamide (BPAA) are used as corrosion inhibitors for copper .
  • Methods : Density functional theory (DFT) and molecular dynamics simulations are used to predict the corrosion inhibition performance of these compounds .
  • Results : The theoretical data obtained by the DFT method showed excellent agreement with the results of molecular dynamics simulations .

11. Synthesis of Phenoxy Acetamide Derivatives

  • Application : Phenylacetamide is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
  • Methods : It is used as an intermediate in the chemical reactions involved in the synthesis of these compounds .
  • Results : The use of Phenylacetamide improves the efficiency of the synthesis process and the quality of the resulting compounds .

Safety And Hazards

Phenylacetamide is harmful if swallowed and causes serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research on Phenylacetamide and its derivatives is ongoing. For instance, one study found that a derivative of Phenylacetamide showed promising antidepressant activity . Another study found that Phenylacetamide derivatives could be potential corrosion inhibitors for copper . These findings suggest that Phenylacetamide and its derivatives could have potential applications in various fields, including medicine and materials science.

properties

IUPAC Name

2-phenylacetamide
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InChI

InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBDFXRDZJMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059282
Record name Benzeneacetamide
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Molecular Weight

135.16 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name alpha-Phenylacetamide
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Vapor Pressure

0.000344 [mmHg]
Record name alpha-Phenylacetamide
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Product Name

2-Phenylacetamide

CAS RN

103-81-1
Record name Benzeneacetamide
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 g (0.13 mmol) of (E)-5-t2-[4-(2-chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]ethyl]-2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate, 0.03 g (0.16 mmol) of N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide hydrochloride, 0.02 mL (4 mmol) of allylamine and 15 mL of dry CH2Cl2 was stirred at room temperature under nitrogen for 18 hours and concentrated to dryness. The residue was purified by thick layer chromatography using ethyl acetate/CH3OH (5:1) as the eluent. The product was isolated and partitioned between CH2Cl2 and dilute NH4OH. The organic phases were concentrated and the residue triturated with hot ethyl acetate and filtered. The filtrates were concentrated and the solid triturated with diethyl ether and filtered to give 60 mg (57%) of (E)-4-[2 -[4-(2-Chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4 ]-diazepin-2-yl]ethyl]-N-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]-phenyl]-2-[2-propenylamino)carbonyl]benzeneacetamide as a tan powder: mp 127-132° C.
Name
2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.36 ml (4.5 mmoles) of pyridine were added to a suspension of 0.525 g (1.50 mmoles) of benzylpenicillin sulphoxide in 10 ml of dioxane and the resulting solution was cooled to 0° C. followed by the addition of 0.05 ml (0.5 mmole) of acetyl bromide and the reaction mixture was stirred for 30 minutes at 0° C. 0.49 ml (1.9 mmoles) of N,O-bis(trimethylsilyl)acetamide and 0.38 g (1.6 mmoles) of N,N'-bis-trimethylsilyl sulphamide were added. The mixture was heated to reflux and after 4 hours at reflux, the amount of Δ3 -phenylacetamide desacetoxycephalosporanic acid formed, titrated by a microbiological analysis, was 95%.
Quantity
0.36 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzylpenicillin sulphoxide
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide (0.46 g, 2.07 mmol) was dissolved with stirring in anhydrous dimethyl sulphoxide (20 mL) and 60% sodium hydride (0.10 g, 2.5 mmol) added. The reaction mixture was stirred at room temperature for 20 minutes and a solution of 2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane (0.62 g, 2.07 mmol) in anhydrous dimethyl sulphoxide (5 mL) added. The reaction mixture was heated to 45° C. and stirred overnight. It was then cooled to room temperature and poured into water. This was extracted with ethyl acetate (2×40 mL), the organic extracts combined and washed with water and brine, and dried (Na2SO4). Evaporation of the solvent under reduced pressure and purification of the residue by chromatography over silica (10-50% ethyl acetate:pentane) gave the desired product (0.37 g, 40%) as a clear gum.
Name
2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods IV

Procedure details

117.2 Grams of phenylacetonitrile (II-2), 56.1 g of a 25% aqueous potassium hydroxide solution, 291.5 g of a 35% aqueous hydrogen peroxide solution and 1.78 g of triethylbenzylammonium chloride were mixed at 50° C. for 4 hours in 351.6 g of isopropanol. After completion of the reaction, isopropanol was distilled off and the formed precipitate was filtered out and washed with water to obtain 128.5 g of phenylacetamide (m.p.: 155° C.) (I-2) in a yield of 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
catalyst
Reaction Step One
Quantity
351.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods V

Procedure details

Using the method of Example 6, a solution of 2.81 g of phenylacetic acid in 200 ml of methylene chloride is treated at 0° C. with 3.35 g of carbonyldiimidazole. The mixture is stirred for 40 minutes. Then 2.86 g (0.0159 mole) of the (±)-amine from Example 1, Part C, above is added. The mixture is stirred for 24 hr and partitioned with saturated aqueous sodium bicarbonate. The organic phase is dried and concentrated to yield the titled (±)-benzeneacetamide product free base which is dissolved in a minimum volume of methanol and treated with one equivalent of maleic acid which has been dissolved in a minimum volume of methanol, and the mixture is diluted with diethyl ether to give the titled maleate salt.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
(±)-amine
Quantity
2.86 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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